molecular formula C16H15NO5S B2818807 Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate CAS No. 866137-15-7

Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate

Cat. No.: B2818807
CAS No.: 866137-15-7
M. Wt: 333.36
InChI Key: FGVQWYAGKIHJMR-UHFFFAOYSA-N
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Description

Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate is a chemical compound with the molecular formula C16H15NO5S. It is known for its unique structure, which includes a thienylcarbonyl group attached to an aminophenyl moiety, further connected to a malonate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate typically involves the reaction of 2-thienylcarbonyl chloride with 4-aminophenylmalonate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-{4-[(2-furylcarbonyl)amino]phenyl}malonate
  • Dimethyl 2-{4-[(2-pyridylcarbonyl)amino]phenyl}malonate
  • Dimethyl 2-{4-[(2-benzoyl)amino]phenyl}malonate

Uniqueness

Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate is unique due to the presence of the thienylcarbonyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications .

Properties

IUPAC Name

dimethyl 2-[4-(thiophene-2-carbonylamino)phenyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S/c1-21-15(19)13(16(20)22-2)10-5-7-11(8-6-10)17-14(18)12-4-3-9-23-12/h3-9,13H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVQWYAGKIHJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)NC(=O)C2=CC=CS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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